2,4,6-Tribromobenzenesulfonyl chloride
Overview
Description
2,4,6-Tribromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br3ClO2S and a molecular weight of 413.31 g/mol . It is a halogenated sulfonyl chloride derivative, characterized by the presence of three bromine atoms and a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromobenzenesulfonyl chloride typically involves the bromination of benzenesulfonyl chloride. The reaction is carried out by treating benzenesulfonyl chloride with bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled conditions. The reaction proceeds as follows:
C6H5SO2Cl+3Br2→C6H2Br3SO2Cl+3HBr
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat dissipation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to 2,4,6-tribromobenzenesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonyl fluoride derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,4,6-Tribromobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate derivatives.
Proteomics Research: Employed in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds, particularly those containing sulfonamide moieties.
Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Upon reaction with nucleophiles, the compound forms covalent bonds with the nucleophile, resulting in the substitution of the chloride group. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromobenzenesulfonic Acid: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2,4,6-Trichlorobenzenesulfonyl Chloride: Contains chlorine atoms instead of bromine, resulting in different reactivity and physical properties.
2,4,6-Trimethylbenzenesulfonyl Chloride: Contains methyl groups instead of bromine, leading to different steric and electronic effects.
Uniqueness
2,4,6-Tribromobenzenesulfonyl chloride is unique due to the presence of three bromine atoms, which significantly influence its reactivity and physical properties. The bromine atoms increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. Additionally, the compound’s high molecular weight and density make it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
2,4,6-tribromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKHRUYQGPMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553116 | |
Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115876-73-8 | |
Record name | 2,4,6-Tribromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115876-73-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,6-Tribromobenzenesulfonyl chloride preferred over other sulfonyl chlorides in this specific reaction?
A1: The research highlights the use of sterically hindered sulfonyl chlorides, specifically 2,4,6-Trichlorobenzenesulfonyl chloride and this compound, for the regioselective conversion of primary alcohols into iodides in unprotected methyl furanosides and pyranosides. [, ] The steric hindrance around the sulfur atom in these compounds plays a crucial role. This bulky structure hinders the reaction at other hydroxyl groups within the sugar molecule, leading to selective sulfonylation only at the less hindered primary alcohol. This selectivity is crucial for achieving the desired regioselective iodination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.